Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-methylbenzamido substituent at the 2-position and ethyl ester functionality at the 3-position. The 4,5-dimethyl substitution on the thiophene ring enhances steric stability and modulates electronic properties, making this compound a versatile intermediate for synthesizing bioactive heterocycles, including thienopyrimidines and related derivatives . Its structural framework is frequently exploited in medicinal chemistry due to the thiophene core's ability to engage in π-π interactions and hydrogen bonding with biological targets.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-5-21-17(20)14-11(3)12(4)22-16(14)18-15(19)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRWIKAQJQCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
- Structural Difference: Replaces the 4-methyl group with a nitro (-NO₂) substituent.
- Impact : The electron-withdrawing nitro group increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitution or cyclization reactions. This modification may improve binding affinity to enzymes like cyclooxygenase or kinases but could reduce metabolic stability due to higher susceptibility to reduction .
- Molecular Weight : ~377.37 g/mol (C₁₈H₁₇N₃O₅S).
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Difference : Incorporates a fluorine atom on the benzamido group and a tetrahydrobenzo ring fused to the thiophene.
- Impact: Fluorine's electronegativity enhances metabolic stability and membrane permeability.
- Molecular Weight: 347.4 g/mol (C₁₈H₁₈FNO₃S).
Variations in the Thiophene Core
Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
- Structural Difference : Replaces the benzamido group with a thiourea (-NH-CS-NHPh) moiety.
- However, thioureas are prone to oxidation, limiting their utility in oxidative environments .
- Molecular Weight : 334.45 g/mol (C₁₆H₁₈N₂O₂S₂).
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Structural Difference: Features a cyanoacrylamide substituent with methoxy and hydroxyl groups.
- Impact: The electron-rich phenolic groups enhance antioxidant activity via radical scavenging. In DPPH assays, such derivatives show IC₅₀ values comparable to ascorbic acid (~10 μM) .
- Synthetic Route: Prepared via Knoevenagel condensation, highlighting the adaptability of the thiophene scaffold for introducing diverse electrophilic groups .
Modifications at the Ester Group
Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
- Structural Difference: Substitutes the benzamido group with a phenoxyacetyl (-OCH₂CO-) chain.
- However, ester groups in the side chain may hydrolyze in vivo, reducing bioavailability .
- Molecular Formula: C₁₇H₁₉NO₄S.
Key Comparative Data Table
Biological Activity
Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate (CAS No. 324017-15-4) is a thiophene derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its unique structural features, which may confer various pharmacological properties.
- Molecular Formula : C17H19NO3S
- Molecular Weight : 317.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene ring and the amido group are crucial for binding to various enzymes and receptors, potentially leading to inhibition of their activity.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitotic processes. This is particularly relevant in cancer types characterized by centrosome amplification.
- Antimicrobial Properties : Thiophene derivatives are often explored for their antimicrobial potential. This compound might exhibit activity against various bacterial strains.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiophene, including this compound, showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of various thiophene derivatives was assessed. This compound demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
